Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is a chemical compound with the linear formula C12H10FNO2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate consists of a thiazole ring attached to a fluorophenyl group and an ethyl ester group . The InChI string representation of the molecule isInChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate are not detailed in the available literature, thiazoles in general are known to participate in a variety of chemical reactions. They can form free carbene particles and complex with transition metals, and their salts can be used as catalysts in certain reactions .Physical And Chemical Properties Analysis
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate has a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 251.04162790 g/mol . Its topological polar surface area is 67.4 Ų .Scientific Research Applications
1. Antimicrobial and Antifungal Properties
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate derivatives have shown potential in antimicrobial and antifungal applications. For instance, a study synthesized novel thiazole compounds containing an ether structure, including a variant of ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate, demonstrating significant fungicidal activities against specific pathogens (Qiu Li-ga, 2015).
2. Anticancer Properties
Research has explored the anticancer potential of thiazole derivatives, including ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate. A study synthesized new thiazole compounds and tested their anticancer activity against breast cancer cells, revealing promising results (J. P. Sonar et al., 2020).
3. Synthesis of Hybrid Molecules
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate has been used in the synthesis of hybrid molecules. A study involved the microwave-assisted synthesis of hybrid molecules containing this compound, investigating their antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).
4. Photophysical and Singlet Oxygen Activation Properties
The compound has been studied for its photophysical properties and singlet oxygen activation capabilities. Research involving ethyl 2-arylthiazole-5-carboxylates, a related compound, found interesting photophysical properties and identified them as singlet-oxygen sensitizers (M. Amati et al., 2010).
5. Structural and Quantum Chemical Analysis
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate has been subjected to structural and quantum chemical analysis. A study on the synthesis and crystal structure characterization of similar thiazole derivatives highlights the importance of noncovalent interactions in their stability and electronic properties (P. Akhileshwari et al., 2021).
6. Design of Novel Mycobacterium tuberculosis Inhibitors
The compound has been incorporated into the design of novel inhibitors targeting Mycobacterium tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed using molecular hybridization, showed promising activity against Mycobacterium tuberculosis (V. U. Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGTUHXTVQOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695199 | |
Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate | |
CAS RN |
886369-79-5 | |
Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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